molecular formula C13H13NOS B7630540 1-Benzothiophen-5-yl(pyrrolidin-1-yl)methanone

1-Benzothiophen-5-yl(pyrrolidin-1-yl)methanone

Cat. No.: B7630540
M. Wt: 231.32 g/mol
InChI Key: DXVDXSVIQKJNCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzothiophen-5-yl(pyrrolidin-1-yl)methanone, also known as BZP, is a synthetic compound that belongs to the class of piperazine derivatives. BZP has gained significant attention in the scientific community due to its potential applications in medicinal chemistry and drug discovery.

Mechanism of Action

The exact mechanism of action of 1-Benzothiophen-5-yl(pyrrolidin-1-yl)methanone is not fully understood. However, it is believed to act as a partial agonist of the serotonin and dopamine receptors, resulting in increased levels of these neurotransmitters in the brain. This compound also inhibits the activity of MAO enzymes, which are responsible for the breakdown of monoamine neurotransmitters.
Biochemical and Physiological Effects:
This compound has been shown to produce a wide range of biochemical and physiological effects. It exhibits central nervous system stimulation, resulting in increased alertness, energy, and euphoria. This compound also increases heart rate, blood pressure, and body temperature. Prolonged use of this compound can lead to tolerance, dependence, and withdrawal symptoms.

Advantages and Limitations for Lab Experiments

1-Benzothiophen-5-yl(pyrrolidin-1-yl)methanone has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and its pharmacological effects can be easily measured using various analytical techniques. However, this compound also has several limitations. It exhibits a high degree of variability in its pharmacological effects, making it difficult to draw definitive conclusions from experiments. This compound also has a narrow therapeutic window, meaning that the difference between a therapeutic dose and a toxic dose is small.

Future Directions

There are several future directions for research on 1-Benzothiophen-5-yl(pyrrolidin-1-yl)methanone. One area of interest is the development of more selective and potent this compound analogs with improved pharmacological properties. Another area of research is the investigation of this compound's potential use as a treatment for various neurological disorders. Finally, more research is needed to fully understand the mechanism of action of this compound and its effects on the central nervous system.

Synthesis Methods

The synthesis of 1-Benzothiophen-5-yl(pyrrolidin-1-yl)methanone involves the reaction of 1-benzothiophene-5-carbaldehyde with pyrrolidine in the presence of a reducing agent such as sodium borohydride. The resulting product is a white crystalline powder with a melting point of 149-151°C. The purity of this compound can be determined using various analytical techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS).

Scientific Research Applications

1-Benzothiophen-5-yl(pyrrolidin-1-yl)methanone has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit a wide range of pharmacological activities, including central nervous system stimulation, serotonin and dopamine release, and inhibition of monoamine oxidase (MAO) enzymes. This compound has also been investigated for its potential use as a treatment for various neurological disorders such as depression, anxiety, and Parkinson's disease.

Properties

IUPAC Name

1-benzothiophen-5-yl(pyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NOS/c15-13(14-6-1-2-7-14)11-3-4-12-10(9-11)5-8-16-12/h3-5,8-9H,1-2,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXVDXSVIQKJNCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CC3=C(C=C2)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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